molecular formula C20H22N2O B083298 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole CAS No. 14226-68-7

5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole

Cat. No. B083298
CAS RN: 14226-68-7
M. Wt: 306.4 g/mol
InChI Key: SLFSSUKLMIHWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to a class of chemicals known as cannabinoids, which are compounds found in the cannabis plant. However, unlike delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, WIN 55,212-2 does not produce the same psychoactive effects.

Mechanism Of Action

5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, appetite, mood, and inflammation. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By binding to these receptors, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 are diverse and depend on the specific context in which it is used. In general, this compound has been shown to have analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA, leading to its potential as an antidepressant and anxiolytic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 in lab experiments is its specificity for the endocannabinoid system, which allows researchers to study the effects of this system in isolation. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied in animal models, making it a useful tool for preclinical research. However, one limitation of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is its potential for off-target effects, as it can bind to other receptors besides the CB1 and CB2 receptors. Additionally, the use of this compound in human studies is limited due to its potential for psychoactive effects.

Future Directions

There are several future directions for research on 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including:
1. Further studies on the potential therapeutic applications of this compound in neurology, oncology, and psychiatry.
2. Development of more specific and potent agonists and antagonists of the endocannabinoid system, which could lead to the development of new therapeutic agents.
3. Investigation of the long-term effects of chronic exposure to 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including its potential for addiction and tolerance.
4. Studies on the pharmacokinetics and metabolism of this compound, which could inform dosing and administration strategies.
5. Investigation of the potential interactions between 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 and other drugs, which could inform its use in combination therapies.
In conclusion, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound acts on the endocannabinoid system and has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 involves several steps, including the reaction of 2,3-dihydro-1H-inden-5-ol with benzyl bromide to form 5-benzyloxy-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with 1-methyl-2-pyrrolidinyl lithium to form 5-benzyloxy-3-(1-methyl-2-pyrrolidinyl)-2,3-dihydro-1H-inden-1-one. Finally, the compound is deprotected using hydrogenolysis to yield 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole.

Scientific Research Applications

5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects, reducing damage to neurons in animal models of stroke and traumatic brain injury. In oncology, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to have anti-tumor effects, inhibiting the growth and metastasis of cancer cells in vitro and in vivo. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent, with promising results in animal models.

properties

CAS RN

14226-68-7

Product Name

5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)-5-phenylmethoxy-1H-indole

InChI

InChI=1S/C20H22N2O/c1-22-11-5-8-20(22)18-13-21-19-10-9-16(12-17(18)19)23-14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,20-21H,5,8,11,14H2,1H3

InChI Key

SLFSSUKLMIHWLW-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

synonyms

5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole

Origin of Product

United States

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